(3S,4R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
(3S,4R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol is a 1-ribosylbenzimidazole.
Scientific Research Applications
Antimicrobial Activity
5,6-Dichloro-1H-benzimidazole derivatives, closely related to the compound , have shown significant antimicrobial activity. A study by Özden et al. (2011) demonstrated that these compounds exhibited notable inhibitory effects against bacterial strains like S. aureus and E. coli, with some compounds being more active against bacteria than fungi (Özden, Usta, Altanlar, & Göker, 2011).
HIV-1 Antiviral Agents
Research has explored the synthesis of tetrazole oxathiolane nucleoside analogues, related to the compound, as potential HIV-1 antiviral agents. A study by Faury et al. (1992) described the synthesis of these analogues, although they were found inactive against HIV-1 retrovirus in preliminary in vitro studies (Faury, Camplo, Charvet, Chermann, & Kraus, 1992).
Coordination Chemistry and Biological Activity
Bis-benzimidazole derivatives, closely resembling the compound , have been investigated for their coordination properties and potential biological activity. Tavman's study (2003) focused on the synthesis and characterization of such complexes, which might exhibit biological activity due to their stable coordination with various transition metals (Tavman, 2003).
Synthesis and Structural Studies
There has been considerable research into the synthesis and structural analysis of benzimidazole derivatives. Saral et al. (2017) conducted structural and spectroscopic studies on specific benzimidazole derivatives, providing insights into their chemical properties and potential applications (Saral, Özdamar, & Uçar, 2017).
Electrical Conductivity and Complex Formation
Related compounds have been studied for their solid-state electrical conductivity properties. Aydogdu et al. (2003) investigated the electrical properties of copper complexes of novel oxime compounds containing an oxolane ring, similar to the compound , revealing their semiconducting properties (Aydogdu, Yakuphanoglu, Aydoğdu, Taş, & Cukurovalı, 2003).
Properties
Molecular Formula |
C12H12Cl2N2O4 |
---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
(3S,4R)-2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2/t9?,10-,11-,12?/m0/s1 |
InChI Key |
XHSQDZXAVJRBMX-YECOWLKZSA-N |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3[C@H]([C@H](C(O3)CO)O)O |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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